Nigakilactone B

Cytotoxicity screening Cancer research Quassinoid SAR

Nigakilactone B is a tetracyclic C-20 quassinoid (C₂₂H₃₂O₆, MW 392.5 g/mol) isolated primarily from the wood and stems of Picrasma quassioides (Simaroubaceae). It belongs to a family of highly oxygenated degraded triterpenoids that includes the close structural relatives Nigakilactone A, C, and the co-occurring quassinoids picrasin B and quassin.

Molecular Formula C22H32O6
Molecular Weight 392.5 g/mol
Cat. No. B1252949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigakilactone B
Molecular FormulaC22H32O6
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)O)C)C)OC
InChIInChI=1S/C22H32O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10-13,15,17-19,24H,8-9H2,1-6H3/t10-,11-,12+,13+,15-,17-,18+,19+,21-,22+/m1/s1
InChIKeyDCUOEDHQKMLWHI-PJZZLEGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nigakilactone B for Research Procurement: Chemical Class, Structural Identity, and Sourcing Context


Nigakilactone B is a tetracyclic C-20 quassinoid (C₂₂H₃₂O₆, MW 392.5 g/mol) isolated primarily from the wood and stems of Picrasma quassioides (Simaroubaceae) [1]. It belongs to a family of highly oxygenated degraded triterpenoids that includes the close structural relatives Nigakilactone A, C, and the co-occurring quassinoids picrasin B and quassin. Procurement of this specific congener—rather than a generic 'quassinoid fraction'—is essential because subtle differences in the oxygenation pattern at C-11, C-12, and C-16 dictate distinct bioactivity profiles, as demonstrated by the compound's unique synergistic antiviral behavior and its selective inactivity in conventional cytotoxicity and anti-inflammatory assays relative to its analogs [2].

Why Nigakilactone B Cannot Be Replaced by Generic Quassinoids: Evidence of Functional Divergence


Substituting Nigakilactone B with superficially similar C-20 quassinoids such as Nigakilactone A or quassin introduces significant functional risk, as their bioactivity profiles are not interchangeable. While many quassinoids from Picrasma species exhibit broad cytotoxicity, Nigakilactone B is demonstrably inactive in standard cytotoxic (IC₅₀ > 50 µM) and NO-inhibitory (IC₅₀ > 30 µM) assays, setting it apart from active congeners like Nigakilactone A [1]. Conversely, Nigakilactone B's value proposition is inverted: it displays a unique synergistic potentiation of β-carboline alkaloids against Tobacco Mosaic Virus (TMV)—a property absent in the more directly antiviral quassinoid bruceine-D [2]. Therefore, procuring Nigakilactone B specifically is mandatory for research programs investigating quassinoid synergy mechanisms, selective viral inhibition, or structure-activity relationships where the absence of intrinsic cytotoxicity is a critical experimental control parameter.

Nigakilactone B: Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxic Inactivity as a Differential Selectivity Marker vs. Nigakilactone A and Other Quassinoids

In a systematic evaluation of quassinoids isolated from Picrasma quassioides stems, Nigakilactone B exhibited no measurable cytotoxicity (IC₅₀ > 50 µM), which sharply contrasts with the activity of its co-isolated analog Nigakilactone A and other quassinoids in the same study [1]. This inactivity is a critical differentiation parameter, as it demonstrates that Nigakilactone B's 11α-hydroxy-12β-methoxy configuration renders it functionally silent in standard cytotoxicity models where other C-20 quassinoids are active, thus establishing its utility as a negative control or selectivity probe.

Cytotoxicity screening Cancer research Quassinoid SAR

Absence of Anti-Inflammatory NO Inhibition Differentiates Nigakilactone B from Active Immunomodulatory Quassinoids

In the same head-to-head phytochemical profiling study, Nigakilactone B was explicitly tested for nitric oxide (NO) production inhibition and found to be inactive (IC₅₀ > 30 µM) [1]. This absence of anti-inflammatory activity is a quantifiable point of differentiation from other quassinoids within the Picrasma genus that demonstrate significant NO suppression. For procurement decisions, this defines Nigakilactone B as a clean negative reference standard for immunomodulatory screening cascades, eliminating the confounding anti-inflammatory background seen with structurally related compounds.

Inflammation Nitric oxide inhibition Immunopharmacology

Synergistic Anti-TMV Potentiation: Unique Functional Signature vs. Direct-Acting Antiviral Quassinoids

Nigakilactone B demonstrates a pharmacological property not shared by directly antiviral quassinoids such as bruceine-D: it acts as a synergist that enhances the anti-TMV potency of co-administered β-carboline alkaloids. In half-leaf assays on Nicotiana glutinosa, the combination of Nigakilactone B with β-carboline alkaloids achieved lower EC₅₀ values than either component alone [1]. Critically, Nigakilactone B lacks the epoxymethano bridge (C-8 to C-13) that is structurally required for direct anti-TMV activity in bruceine-D, confirming that its mechanism is fundamentally different and complementary [1]. This positions Nigakilactone B as the only quassinoid from P. quassioides with a documented synergy-enhancement role, rather than direct virucidal activity.

Antiviral synergy Tobacco Mosaic Virus Plant virology

Marine Antifouling Patent Specificity: Regulatory and Industrial Differentiation from Non-Patented Quassinoids

Nigakilactone B is specifically claimed in patent CN108484628A for application in preventing marine biofouling, with documented inhibitory effects against barnacle larval attachment [1]. The patent defines a structural formula (Formula I) encompassing Nigakilactone B and its derivatives with substituent variations at R1–R4, establishing exclusive industrial IP coverage for this specific quassinoid scaffold in antifouling coatings [1]. This is a key differentiator from non-patented quassinoids like nigakilactone A or quassin, which lack equivalent protected industrial application claims. The patent also emphasizes the compound's environmental degradability and non-toxic profile, which are regulatory prerequisites for commercial marine coatings.

Marine biofouling Antifoulant Barnacle inhibition

Structural Identity and Physicochemical Benchmarking Against Nigakilactone A and C

Nigakilactone B is chemically defined as the 11α-hydroxy-12β-methoxy derivative at the C-11 and C-12 positions, distinguishing it from Nigakilactone A (which possesses a free hydroxyl at C-11 and lacks the 12β-methoxy group) and Nigakilactone C (the acetylated derivative of B) [1]. The interconversion chemistry is well-established: methylation of Nigakilactone A (C₂₁H₃₀O₆, m.p. 237.5–238 °C) with CH₃I-Ag₂O-DMF yields Nigakilactone B (C₂₂H₃₂O₆, m.p. 278.5 °C), and subsequent acetylation of B produces Nigakilactone C (C₂₄H₃₄O₇, m.p. 252.5–253 °C) [1]. These experimentally determined melting points provide unambiguous identity verification benchmarks that prevent misidentification during procurement and QC release testing.

Structural elucidation Quassinoid chemistry Quality control

Nigakilactone B: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Quassinoid Selectivity Profiling and Negative Control Standardization

Procure Nigakilactone B as a structurally authentic, inactive comparator in cytotoxicity and anti-inflammatory screening panels. Its confirmed IC₅₀ values (>50 µM for cytotoxicity; >30 µM for NO inhibition) make it the only quassinoid negative control that matches the molecular scaffold of active analogs, enabling rigorous exclusion of scaffold-based false positives in drug discovery campaigns [1].

Antiviral Synergy Mechanism Studies in Plant Virology

Use Nigakilactone B as the sole quassinoid tool compound for investigating synergistic antiviral mechanisms. Its unique ability to potentiate β-carboline-mediated TMV inhibition—without possessing a direct antiviral pharmacophore—makes it irreplaceable for dissecting host-factor-mediated synergy pathways distinct from the direct virucidal mechanisms of bruceine-D [1].

Marine Antifouling Coating Development and IP-Secured Commercialization

Select Nigakilactone B as the active quassinoid ingredient for environmentally degradable antifouling coatings targeting barnacle settlement. The granted patent CN108484628A provides exclusive industrial IP coverage for this specific chemical scaffold, offering a clear regulatory and commercial pathway that is unavailable for non-patented quassinoid alternatives [1].

Phytochemical Reference Standard for Quality Control of Picrasma quassioides-Derived Products

Deploy Nigakilactone B as a chromatographic and physicochemical reference standard (m.p. 278.5 °C) for the identity verification and purity assessment of P. quassioides extracts and formulated products. Its sharply defined melting point and well-characterized interconversion chemistry with Nigakilactone A and C provide unambiguous QC benchmarks that prevent batch-to-batch misidentification [1].

Quote Request

Request a Quote for Nigakilactone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.